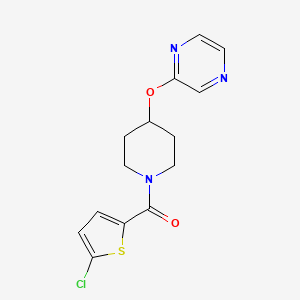

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-3-10(4-8-18)20-13-9-16-5-6-17-13/h1-2,5-6,9-10H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQDOZPIYWLVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chlorothiophene Ring: This step involves the chlorination of thiophene using reagents like sulfuryl chloride or thionyl chloride under controlled conditions.

Attachment of the Pyrazin-2-yloxy Group: The pyrazin-2-yloxy group is introduced through a nucleophilic substitution reaction, where pyrazine is reacted with an appropriate leaving group.

Formation of the Piperidin-1-yl Methanone Moiety: This step involves the reaction of piperidine with a suitable acylating agent, such as acyl chlorides or anhydrides, to form the piperidin-1-yl methanone structure.

Final Coupling Reaction: The final step involves coupling the chlorothiophene ring with the pyrazin-2-yloxy piperidin-1-yl methanone intermediate under specific conditions, often using catalysts or coupling agents like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing ketone groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorothiophene ring, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halides or organometallic reagents in the presence of catalysts like palladium or copper complexes.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols from ketones.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The exact mechanism of action of (5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with DNA replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound vs. MK37 (Compound 21)

Target Compound :

- Thiophene Substituent : 5-Chloro group.

- Piperidine/Piperazine Core : 4-(pyrazin-2-yloxy)piperidine.

- Key Features : Chlorine enhances lipophilicity (logP), while pyrazine-oxy improves solubility via H-bond acceptors.

MK37 (Compound 21) :

Target Compound vs. w3 (ESI Compound)

- w3: Core: 4-methylpiperazine linked to a chloro-pyrimidinyl-triazole scaffold. Key Features: Chloro substitution on pyrimidine and triazole moiety likely enhances target binding affinity, but the scaffold differs significantly from the thiophene-piperidine methanone structure .

Physicochemical Properties (Inferred)

| Compound | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | ~3.2 | ~0.1 (Low) | 5 (Pyrazine + ketone) |

| MK37 (Compound 21) | ~4.1 | ~0.05 (Very Low) | 3 (Piperazine + ketone) |

| w3 (ESI) | ~2.8 | ~0.3 (Moderate) | 7 (Triazole + pyrimidine) |

Note: Data are extrapolated from structural analogs due to lack of direct measurements in evidence .

Biological Activity

(5-Chlorothiophen-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound incorporates a chlorothiophene ring, a pyrazin-2-yloxy group, and a piperidin-1-yl methanone moiety. The unique structural features of this compound suggest potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The IUPAC name of the compound is (5-chlorothiophen-2-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone. Its molecular formula is , with a molecular weight of 319.79 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chlorothiophene Ring : Chlorination of thiophene using reagents like sulfuryl chloride.

- Attachment of the Pyrazin Group : Nucleophilic substitution reaction with pyrazine.

- Formation of the Piperidinyl Methanone : Reaction with acylating agents to form the piperidinyl structure.

- Final Coupling Reaction : Coupling the chlorothiophene with the pyrazin-piperidine intermediate using catalysts.

Antimicrobial Activity

Research indicates that compounds similar to (5-Chlorothiophen-2-yloxy)piperidin derivatives exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The compound's structural characteristics suggest potential antiviral activity. Similar derivatives have been explored for their ability to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.

Anticancer Potential

Compounds containing piperidine and thiophene moieties have been investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

The biological activity of (5-Chlorothiophen-2-yloxy)piperidin derivatives may involve interactions with specific molecular targets:

- Enzyme Inhibition : Compounds can inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : Interaction with receptors may lead to altered cellular responses beneficial in therapeutic contexts.

- DNA Interference : Some derivatives show potential for interfering with DNA replication processes in cancer cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of synthesized piperidine derivatives against various strains. The results indicated that certain compounds displayed IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In another research effort, derivatives similar to (5-Chlorothiophen) were tested against multiple cancer cell lines. The findings revealed that these compounds induced apoptosis and inhibited proliferation effectively, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.